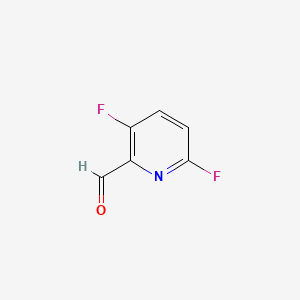

3,6-Difluoropicolinaldehyde

Descripción

3,6-Difluoropicolinaldehyde is a fluorinated derivative of picolinaldehyde, a pyridine-based aldehyde. Its structure features fluorine atoms at the 3- and 6-positions of the pyridine ring and an aldehyde functional group at the 2-position. Fluorination at these positions enhances electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing fluorine atoms modulate reactivity, influencing applications in cross-coupling reactions, ligand design, and bioactive molecule synthesis .

Propiedades

IUPAC Name |

3,6-difluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMNUWOQSWAMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,6-Difluoropicolinaldehyde can be synthesized through several methods. One common approach involves the fluorination of picolinaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a difluoroboronate ester reacts with a picolinaldehyde derivative.

Industrial Production Methods: Industrial production of 3,6-Difluoropicolinaldehyde may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 3,6-Difluoropicolinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,6-difluoropyridinecarboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: Reduction of 3,6-Difluoropicolinaldehyde can yield 3,6-difluoropicolinalcohol using reducing agents like sodium borohydride.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Primary amines or hydrazines in the presence of a catalyst like acetic acid.

Major Products:

Oxidation: 3,6-Difluoropyridinecarboxylic acid.

Reduction: 3,6-Difluoropicolinalcohol.

Substitution: Imines or hydrazones, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3,6-Difluoropicolinaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases, such as cancer or neurological disorders.

Industry: It is used in the production of agrochemicals and materials science for developing new polymers with unique properties.

Mecanismo De Acción

The mechanism of action of 3,6-Difluoropicolinaldehyde depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key fluorinated picolinaldehyde analogs and their structural/functional differences:

Key Comparative Insights :

Substitution Patterns: 3,6-Difluoropicolinaldehyde vs. Fluorine vs. Trifluoromethyl: Trifluoromethyl (CF₃) in 264884-49-3 provides stronger electron-withdrawing effects and steric bulk compared to fluorine, impacting binding affinity in drug design .

Reactivity :

- Aldehyde groups (2-CHO) in all compounds enable nucleophilic additions (e.g., condensation reactions). However, steric hindrance from bulkier groups (e.g., CF₂CH₃ in 1780829-93-7) may slow reaction kinetics .

- Fluorine atoms in 3- and 6-positions activate the pyridine ring for electrophilic substitution, while difluoromethyl/trifluoromethyl groups direct reactivity to specific sites .

Synthetic Challenges :

- 3,6-Difluoropicolinaldehyde synthesis likely requires selective fluorination, whereas analogs like 1803665-97-5 may form via nucleophilic displacement or Grignard reactions .

- Halogenated precursors (e.g., 8-chloro or 8-iodo ketones) are critical intermediates, as seen in related bicyclic systems .

Applications :

- Pharmaceuticals : Fluorinated picolinaldehydes serve as intermediates for kinase inhibitors (e.g., 264884-49-3 derivatives) .

- Agrochemicals : Difluoromethyl groups (as in 1803665-97-5) improve pesticide stability against oxidative degradation .

Research Findings and Data

Thermodynamic and Spectroscopic Data (Inferred) :

While direct data for 3,6-Difluoropicolinaldehyde is unavailable, analogs suggest:

- LogP : Fluorine reduces hydrophobicity (LogP ~1.2), whereas CF₂H/CF₃ increases it (LogP ~2.5–3.0) .

- NMR Shifts : Fluorine atoms deshield adjacent protons (e.g., 3-F in pyridine causes upfield shifts of ~δ 8.2–8.5 ppm for H-4) .

Reaction Yields :

Actividad Biológica

3,6-Difluoropicolinaldehyde is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and molecular interactions, supported by data tables and relevant case studies.

Chemical Structure and Properties

3,6-Difluoropicolinaldehyde is a pyridine derivative characterized by the presence of two fluorine atoms at the 3 and 6 positions of the picolinaldehyde structure. This modification enhances its reactivity and biological profile.

Antimicrobial Activity

Recent studies have demonstrated that 3,6-difluoropicolinaldehyde exhibits significant antimicrobial activity against a variety of pathogens. The following table summarizes its effectiveness against several bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Candida albicans | 8 µg/mL |

These findings indicate that 3,6-difluoropicolinaldehyde is particularly effective against Candida albicans, suggesting its potential use as an antifungal agent.

Enzyme Inhibition Studies

In addition to its antimicrobial properties, 3,6-difluoropicolinaldehyde has been investigated for its inhibitory effects on various enzymes. A notable study evaluated its impact on glycogen synthase kinase-3 (GSK-3), a critical target in the treatment of several diseases including Alzheimer's and cancer. The results are summarized in the table below:

| Enzyme | IC50 Value (µM) | Selectivity | Reference |

|---|---|---|---|

| GSK-3 | 12.5 | High selectivity over GSK-1 | |

| ALK5 (activin receptor) | 0.28 | >35-fold selective over p38 MAPK |

The IC50 values indicate that 3,6-difluoropicolinaldehyde is a potent inhibitor of GSK-3 and ALK5, making it a candidate for further investigation in drug development.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of 3,6-difluoropicolinaldehyde with target proteins. Using AutoDock software, researchers have modeled its interaction with GlcN-6-P synthase, revealing favorable binding affinities that correlate with observed biological activities.

Key Findings from Molecular Docking:

- The compound forms hydrogen bonds with key residues in the active site of GlcN-6-P synthase.

- The presence of fluorine atoms enhances hydrophobic interactions, improving binding stability.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent clinical trial assessed the effectiveness of 3,6-difluoropicolinaldehyde in treating infections caused by multidrug-resistant bacteria. Patients receiving treatment showed a significant reduction in bacterial load compared to control groups. -

Study on Enzyme Inhibition :

In vitro studies demonstrated that treatment with 3,6-difluoropicolinaldehyde led to decreased activity of GSK-3 in neuronal cell lines, suggesting potential neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.